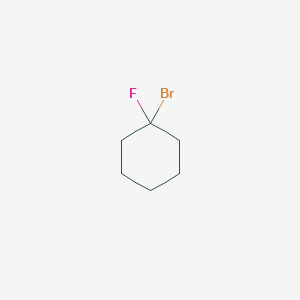
1-Bromo-1-fluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-fluorocyclohexane is an organic compound with the molecular formula C₆H₁₀BrF It is a halogenated cyclohexane derivative where a bromine and a fluorine atom are attached to the same carbon atom in the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluorocyclohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of cyclohexanol with hydrobromic acid to form 1-bromocyclohexane, followed by fluorination using a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF₃) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process requires stringent control of reaction parameters to ensure high yield and purity of the product. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-fluorocyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N1 and S_N2): The bromine atom can be substituted by various nucleophiles under different conditions.
Elimination (E2): The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as cyclohexanol, cyclohexyl cyanide, or cyclohexylamine.
Elimination: The major product is typically cyclohexene.
Aplicaciones Científicas De Investigación
1-Bromo-1-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-fluorocyclohexane in chemical reactions involves the interaction of the bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atom is typically displaced by a nucleophile, while in elimination reactions, the compound forms a double bond by losing a hydrogen atom and the bromine atom .
Comparación Con Compuestos Similares
- 1-Bromo-2-fluorocyclohexane
- 1-Chloro-1-fluorocyclohexane
- 1-Bromo-1-chlorocyclohexane
Uniqueness: 1-Bromo-1-fluorocyclohexane is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties compared to other halogenated cyclohexanes .
Propiedades
Fórmula molecular |
C6H10BrF |
|---|---|
Peso molecular |
181.05 g/mol |
Nombre IUPAC |
1-bromo-1-fluorocyclohexane |
InChI |
InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2 |
Clave InChI |
BNPNIFIUQOPWRT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















